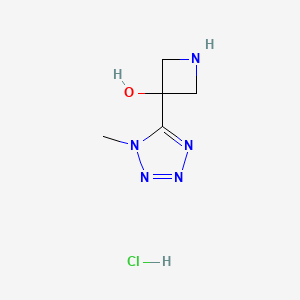

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

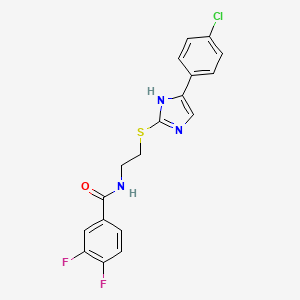

“3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2416236-69-4 . It has a molecular weight of 191.62 . The compound is stored at a temperature of -10 degrees and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 191.62 . It is stored at a temperature of -10 degrees and is available in powder form .Applications De Recherche Scientifique

Pharmacological and Biochemical Applications

- Antabuse-Like Reaction with Beta-Lactam Antibiotics : A study reviewed the pharmacological, biochemical, and chemical aspects of beta-lactam antibiotics that possess a 1-methyltetrazole-5-thiol side chain, which can induce an Antabuse-like reaction when alcohol is consumed. These antibiotics, such as moxalactam, cefamandole, and cefoperazone, cause elevated blood acetaldehyde levels due to the inactivation of hepatic aldehyde dehydrogenase, suggesting a potential therapeutic application as anti-alcohol compounds (Kitson, 1987).

DNA Methylation and Epigenetic Modifications

- DNA Methyltransferase Inhibitors : Research on DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, has shown the ability to inhibit hypermethylation and restore suppressor gene expression in in vitro and in vivo models. These findings suggest potential applications in treating malignancies through epigenetic modifications (Goffin & Eisenhauer, 2002).

Chemical and Biological Studies on Indole Derivatives

- Cardiovascular Activity of Indole Derivatives : A review focused on substituted Indole derivatives incorporating Oxadiazole, Azetidinone, and Thiazolidinone moieties for their cardiovascular activity. This study highlights the potential of Indole derivatives in cardiovascular research (Singh, Aggarwal, & Singh, 2014).

Application in Synthesis and Drug Design

- Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : Research on metathesis reactions, including ring-opening, ring-closing, and cross metathesis, has been applied in the synthesis of cyclic β-amino acids, demonstrating their importance in drug research and offering a pathway for the creation of new molecular entities (Kiss, Kardos, Vass, & Fülöp, 2018).

Propriétés

IUPAC Name |

3-(1-methyltetrazol-5-yl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLQPMQKTGXFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2(CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)

![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)

![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)

![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)

![6-methyl-N-(4-methylpyridin-3-yl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2794672.png)